molecular formula C24H24O3 B403643 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Cat. No.: B403643
M. Wt: 360.4g/mol
InChI Key: RIMXDWKSAXRQAS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 4-tert-butylbenzoate is an aromatic ester compound characterized by two distinct substituents:

  • Benzyloxy group: A phenylmethyl ether (-OCH₂C₆H₅) attached to the para position of a phenol ring.
  • 4-tert-Butylbenzoate: A benzoic acid derivative with a bulky tert-butyl (-C(CH₃)₃) group at the para position.

This compound is commonly used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, liquid crystals, and polymers. Its structural features—aromaticity, steric bulk, and ether linkages—influence its physicochemical properties and reactivity .

Properties

Molecular Formula

C24H24O3

Molecular Weight

360.4g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 4-tert-butylbenzoate

InChI

InChI=1S/C24H24O3/c1-24(2,3)20-11-9-19(10-12-20)23(25)27-22-15-13-21(14-16-22)26-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3

InChI Key

RIMXDWKSAXRQAS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy and Alkyl Groups

Alkoxy Group Comparisons
Compound Alkoxy Group Key Properties
4-(Benzyloxy)phenyl 4-tert-butylbenzoate Benzyloxy (aromatic) Higher molecular weight (est. ~380–400 g/mol), lower solubility in polar solvents due to aromaticity .
4-(Hexyloxy)phenyl 4-pentylbenzoate Hexyloxy (aliphatic) Lower molecular weight (354.48 g/mol), higher hydrophobicity, boiling point ~479.6°C .
(4-Decoxyphenyl) 4-butoxybenzoate Decoxy (C₁₀H₂₁O) Long aliphatic chain increases lipophilicity and melting point compared to benzyloxy derivatives.
Alkyl Group Comparisons
Compound Alkyl Group Steric and Electronic Effects
This compound tert-Butyl High steric hindrance, electron-donating effect, enhances thermal stability .
Benzoic acid, 4-(1-methylethyl)-, 4-(pentyloxy)phenyl ester Isopropyl (branched) Moderate steric bulk, lower thermal stability compared to tert-butyl derivatives.
4-(Hexyloxy)phenyl 4-butylbenzoate Butyl (linear) Minimal steric hindrance, higher reactivity in ester hydrolysis reactions.

Physicochemical Properties

Property This compound 4-(Hexyloxy)phenyl 4-butylbenzoate Benzoic acid, 4-(1-methylethyl)-, 4-(pentyloxy)phenyl ester
Molecular Weight ~380–400 g/mol 354.48 g/mol 326.43 g/mol
Boiling Point Est. >500°C 479.6°C Data not available
Solubility Low in polar solvents Low in water, soluble in organic solvents Similar to hexyloxy derivatives
Density Est. ~1.1 g/cm³ 1.0 g/cm³ Data not available

Key Observations :

  • The benzyloxy group reduces polarity compared to aliphatic alkoxy groups, impacting solubility .
  • tert-Butyl substituents increase thermal stability but may reduce reactivity in nucleophilic substitutions due to steric hindrance .

Stability and Reactivity

  • Thermal Stability : tert-Butyl groups resist oxidative degradation, making them superior to linear alkyl chains in high-temperature applications .
  • Chemical Reactivity: Benzyloxy groups are susceptible to hydrogenolysis, whereas aliphatic alkoxy groups are more resistant . tert-Butyl esters exhibit slower hydrolysis rates compared to isopropyl or butyl esters due to steric effects .

Preparation Methods

Synthesis of 4-tert-Butylbenzoyl Chloride

4-tert-Butylbenzoic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux. For example, 600 g (3.366 mol) of 4-tert-butylbenzoic acid reacted with 800 g (6.724 mol) of SOCl₂ at 65–90°C for 3 hours, yielding quantitative conversion to the acid chloride.

Coupling with 4-(Benzyloxy)phenol

The acid chloride is subsequently reacted with 4-(benzyloxy)phenol in the presence of a base. In a representative procedure, 4-(benzyloxy)phenol (3.3 mmol) and triethylamine (4.8 mmol) were combined with the acid chloride in dichloromethane. The mixture was stirred at room temperature for 24 hours, followed by purification via silica gel chromatography (chloroform eluent).

Key Data:

ParameterValueSource
SolventToluene/Dichloromethane
Temperature65–90°C (acid chloride)
Reaction Time3–24 hours
Yield80–96% (after purification)

Carbodiimide-Mediated Coupling (DCC/DMAP)

N,N′-Dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) are employed for direct esterification under mild conditions.

Procedure

A mixture of 4-tert-butylbenzoic acid (3.0 mmol), 4-(benzyloxy)phenol (3.3 mmol), DCC (4.8 mmol), and DMAP (0.3 mmol) in anhydrous dichloromethane is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is filtered, and the product is purified by chromatography.

Optimization Notes:

  • Excess DCC (1.5–2.0 equiv) improves yields by driving the reaction to completion.

  • DMAP (10 mol%) accelerates acylation by activating the carboxylate intermediate.

Spectroscopic Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.5 Hz, 2H, Ar–H), 7.45–7.28 (m, 10H, Ar–H), 5.12 (s, 2H, OCH₂Ph), 1.33 (s, 9H, C(CH₃)₃).

  • HRMS (ESI): m/z [M + H]⁺ calcd. for C₂₅H₂₅O₄: 397.1784; found: 397.1778.

Microwave-Assisted Transesterification

A solvent-free, microwave-enhanced method using vinyl acetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported.

Protocol

4-(Benzyloxy)phenol (1.0 mmol), vinyl 4-tert-butylbenzoate (1.2 mmol), and DABCO (30 mol%) are irradiated at 140°C for 10 minutes in a microwave reactor. The crude product is washed with ethyl acetate and purified via flash chromatography.

Advantages:

  • Reaction time reduced from hours to minutes.

  • No side products from oxidative degradation.

Yield Comparison:

MethodYield (%)Temperature (°C)Time
Acid Chloride80–9665–903–24 h
DCC/DMAP85–922524 h
Microwave Transesterification89–9514010 min

Alternative Routes

Electrochemical Synthesis

An electrochemical method using N-alkoxyamides and phenol derivatives was explored. Thionyl chloride-free conditions involve cyclic voltammetry to generate acyl radicals, which couple with 4-(benzyloxy)phenol. However, yields remain suboptimal (50–60%).

Challenges and Optimization Strategies

Byproduct Formation

  • Dicyclohexylurea: Removed via filtration in DCC-mediated reactions.

  • Benzyl Chloride: Generated during benzyloxy group protection; minimized using NaHCO₃/KI in acetonitrile.

Purification

  • Silica gel chromatography (chloroform/ethyl acetate) is standard.

  • Recrystallization from ethanol/water mixtures improves purity for crystalline batches.

Industrial-Scale Considerations

The acid chloride method is preferred for scalability due to:

  • Low cost of SOCl₂.

  • Compatibility with continuous flow reactors.
    Patent US10717703B2 highlights a 96% yield at kilogram scale using toluene solvent and inline HCl scrubbing .

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